molecular formula C8H11NO2 B13797409 Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate CAS No. 76100-65-7

Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate

Cat. No.: B13797409
CAS No.: 76100-65-7
M. Wt: 153.18 g/mol
InChI Key: YKJWWSPTZQSDFQ-UHFFFAOYSA-N
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Description

Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate is a high-value chemical building block designed for pharmaceutical and organic synthesis research. This compound features a fused, rigid bicyclic scaffold that incorporates both an ethylene bridge and an unsaturated enoate ester. This unique structure makes it a versatile precursor for constructing complex molecular architectures, particularly in the synthesis of novel active pharmaceutical ingredients (APIs) and other constrained biomimetics. Researchers value this scaffold for its potential to impart conformational restriction, which is crucial in the development of receptor-targeted small molecules. The 3-azabicyclo[3.1.0]hexane core is a privileged structure in medicinal chemistry, often explored for its potential biological activity. The ethyl ester functional group provides a convenient handle for further synthetic manipulation, including hydrolysis to the carboxylic acid or reduction to the alcohol, enabling diverse downstream chemistry. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments prior to use.

Properties

CAS No.

76100-65-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate

InChI

InChI=1S/C8H11NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-6H,2-4H2,1H3

InChI Key

YKJWWSPTZQSDFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NCC2C1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings (0.005 mol %) and yields either the exo- or endo-3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the scalability of the dirhodium(II)-catalyzed cyclopropanation suggests potential for large-scale synthesis. Advances in generating diazo compounds in flow systems have improved the efficiency of these reactions .

Chemical Reactions Analysis

Cyclopropanation Reactions

Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate is synthesized via rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA). Key characteristics include:

  • Catalyst : Dirhodium(II) complexes (e.g., Rh₂(OAc)₄) at ultralow loadings (0.005 mol%) .

  • Conditions : Reactions occur under inert atmospheres with molecular sieves to absorb byproducts .

  • Outcomes : High diastereoselectivity (>20:1 dr) for exo- or endo-isomers, depending on hydrolysis conditions .

Reaction ParameterValue/DetailSource
Catalyst loading0.005 mol% Rh₂(OAc)₄
Diastereoselectivity (exo)>20:1 dr
Yield (exo-isomer)76% (telescoped synthesis)
Yield (endo-isomer)54% (telescoped synthesis)

Thermal Rearrangement

Heating induces isomerization into quinoxaline derivatives:

  • Substrate : Ethyl 5-nitro-4-phenyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene-1-carboxylate .

  • Conditions : Thermal treatment under inert atmosphere .

  • Mechanism : Proposed nitro-group participation in a retro-Diels-Alder pathway .

Oxidation and Reduction Reactions

The compound undergoes functional group transformations:

  • Oxidation : Potassium permanganate (KMnO₄) oxidizes the bicyclic core, yielding ketones or carboxylic acids.

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces ester groups to alcohols.

Substitution Reactions

The nitrogen atom in the bicyclic structure participates in nucleophilic substitutions:

  • Reagents : Piperidine or morpholine under basic conditions .

  • Outcome : Formation of disubstituted azabicyclohexane derivatives (e.g., dimethyl 4-morpholino-2-phenyl-6-oxa-3-azabicyclo[3.1.0]hex-2-ene-1,4-dicarboxylate) .

Copper-Mediated Aerobic Reactions

Copper catalysts enable carbooxygenation pathways:

  • Catalyst : Cu(I) or Cu(II) salts under O₂ atmosphere .

  • Outcome : Synthesis of 4-carbonylpyrroles via intramolecular cyclization .

Table 1: Key Reaction Conditions for Cyclopropanation

ParameterValue
CatalystDirhodium(II) carboxylate
SolventToluene or dichloromethane
Temperature10–20°C (controlled)
ScaleUp to 10 mmol

Table 2: Thermal Rearrangement Parameters

ParameterValue
Temperature Range100–150°C
SolventToluene or xylenes
ProductQuinoxaline derivatives

Scientific Research Applications

Synthetic Chemistry

1.1 Copper-Mediated Synthesis

One of the notable applications of ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate is in synthetic methodologies involving copper-mediated reactions. Research has demonstrated that this compound can be synthesized through copper-catalyzed reactions of N-allyl/propargyl enamine carboxylates under aerobic conditions. This approach allows for the development of complex molecular structures, utilizing the unique reactivity of the bicyclic system to facilitate intramolecular cyclopropanation and carbooxygenation reactions .

1.2 Structural Versatility

The bicyclic structure of this compound provides a versatile framework for further chemical modifications, making it a valuable intermediate in organic synthesis. Its ability to undergo various transformations enables chemists to design novel compounds with specific functionalities.

Pharmaceutical Applications

2.1 Ketohexokinase Inhibition

Recent studies have identified substituted derivatives of 3-azabicyclo[3.1.0]hexanes, including this compound, as potential inhibitors of ketohexokinase, an enzyme implicated in metabolic disorders such as diabetes . This inhibition can lead to therapeutic strategies aimed at regulating glucose metabolism and managing related diseases.

Table 1: Summary of Pharmaceutical Applications

ApplicationDescription
Ketohexokinase InhibitionPotential use in diabetes management through enzyme inhibition
Antimicrobial PropertiesInvestigated for activity against various pathogens
Drug DevelopmentServes as a scaffold for designing new therapeutic agents

Cosmetic Formulations

3.1 Skin Bioavailability Studies

This compound has been explored in cosmetic formulations due to its favorable properties for skin absorption and bioavailability. Research indicates that compounds with similar structures can enhance the effectiveness of topical applications by improving penetration through the skin layers . This is particularly relevant for dermatological products aiming to deliver active ingredients effectively.

Table 2: Cosmetic Applications and Benefits

ApplicationBenefits
Topical FormulationsEnhances skin penetration and efficacy of active ingredients
MoisturizersPotential use in formulations aimed at improving skin hydration
Anti-aging ProductsInvestigated for its role in stabilizing formulations

Case Studies

Case Study 1: Synthetic Methodology Development

A study published in Synthetic Methods highlighted the successful application of copper-mediated reactions to synthesize this compound, demonstrating its utility as a versatile building block in organic synthesis . The methodology showcased the compound's ability to participate in complex reaction pathways, leading to diverse product formation.

Case Study 2: Pharmacological Evaluation

In research focusing on ketohexokinase inhibitors, derivatives of this compound were evaluated for their pharmacological properties, revealing promising results in modulating glucose metabolism pathways . This study underscores the compound's potential role in therapeutic applications targeting metabolic disorders.

Mechanism of Action

The mechanism of action of ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural Isomerism: Nitrogen Position and Ring Systems

Compounds with similar bicyclic frameworks but differing in nitrogen position or ring size exhibit distinct reactivities and applications:

Compound Name Molecular Formula Molecular Weight Key Features Reactivity/Applications References
Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate C₈H₁₁NO₂ 155.19 Enamine ester, cyclopropane ring Pyridine synthesis via oxidative ring-opening; diastereoselective reduction to hexanes
2-Azabicyclo[3.1.0]hexan-3-one C₅H₇NO 113.12 Ketone at position 3; nitrogen at position 2 Intermediate for β-lactam antibiotics; synthesized via HCl deprotection of tert-butyl derivatives
4-Thia-1-azabicyclo[3.2.0]heptane derivatives Varies Varies Sulfur-containing bicyclic system (e.g., cephalosporin antibiotics) Pharmacopeial relevance; meets crystallinity and purity standards for pharmaceuticals

Key Differences :

  • Nitrogen Position : 3-Azabicyclo compounds (target) exhibit enamine-driven reactivity, whereas 2-azabicyclo derivatives (e.g., 2-Azabicyclo[3.1.0]hexan-3-one) are ketone-containing intermediates for antibiotics .
  • Ring Size : 4-Thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., cephalosporins) feature a seven-membered ring with sulfur, enhancing stability for pharmaceutical use .
Functional Group Variations

Substituents on the bicyclic scaffold significantly alter physicochemical properties and applications:

Compound Name Molecular Formula Functional Groups Key Modifications Applications References
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate C₁₅H₁₅NO₄ Benzyl, dione, ester Enhanced steric bulk; electron-withdrawing dione groups Potential building block for heterocyclic drug candidates
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione C₇H₉NO₂ Dimethyl, dione Increased rigidity; improved crystallinity High-purity (98%) solid for synthetic chemistry
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate C₈H₁₃NO₂ Ester, saturated bicyclic system Reduced strain due to saturated hexane ring Intermediate with improved stability (storage: 2–8°C)

Key Differences :

  • Saturation : Saturated analogs (e.g., Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate) lack the enamine’s reactivity but offer better storage stability .

Biological Activity

Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate is a bicyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its interaction with various biological targets. The presence of the azabicyclic framework allows for specific binding interactions with enzymes and receptors, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound's structure enables it to fit into active sites of proteins, influencing biochemical pathways such as:

  • Signal Transduction : The compound may affect cellular signaling pathways, potentially altering cellular responses.
  • Metabolic Processes : It could play a role in metabolic regulation by interacting with key enzymes involved in metabolic pathways.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. In vitro studies demonstrated its effectiveness against several viral strains, suggesting potential applications in antiviral drug development.

Anticancer Properties

The compound has also shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Antiviral Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antiviral effects of this compound against influenza virus strains. The results showed a significant reduction in viral replication at low micromolar concentrations, highlighting its potential as an antiviral agent .
  • Cancer Cell Line Studies : In another study, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with this compound led to decreased cell viability and increased markers of apoptosis .

Research Findings

Recent research has focused on the synthesis and modification of this compound derivatives to enhance its biological activity and selectivity:

DerivativeBiological ActivityReference
Compound AEnhanced antiviral activity
Compound BIncreased anticancer efficacy
Compound CImproved enzyme inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate, and how do reaction conditions influence product yield?

  • Methodology : Two copper-mediated protocols are widely used:

  • CuBr under aerobic conditions initiates carbocupration of N-allyl enamine carboxylates, enabling intramolecular cyclopropanation .
  • CuBr₂/PhIO₂ systems provide a catalytic oxidative pathway, avoiding stoichiometric copper use.
    • Optimization : Reaction yields depend on substrate substitution patterns. For example, electron-withdrawing groups on the N-allyl moiety enhance cyclization efficiency. Monitor reaction progress via TLC or GC-MS to adjust catalyst loading or O₂ pressure .

Q. How is this compound characterized structurally?

  • Techniques :

  • ¹H/¹³C NMR : Key signals include δ ~4.18–4.21 ppm (ester -OCH₂CH₃), δ ~2.95 ppm (cyclopropane CH₂), and δ ~173 ppm (ester carbonyl) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using ESI-MS or EI-MS .
    • Chiral resolution : For enantiopure derivatives, use chiral HPLC or analyze NOE correlations in NMR .

Q. What mechanistic insights explain the cyclopropanation step in its synthesis?

  • Pathway : The reaction proceeds via carbocupration of the alkene in N-allyl enamine carboxylates, forming a copper-bound intermediate that undergoes intramolecular cyclization. Aerobic oxidation or PhIO₂ regenerates the active copper species .
  • Contradictions : reports stepwise cyclopropanation, while suggests competing carbooxygenation pathways for propargyl substrates. Resolve via kinetic studies or DFT calculations .

Advanced Research Questions

Q. How can diastereoselective reduction of this compound be optimized to access 3-azabicyclo[3.1.0]hexanes?

  • Protocol : Use NaBH₃CN in acetic acid to selectively reduce the enamine double bond. The acetic acid protonates the nitrogen, directing hydride attack to the less hindered face .
  • Optimization : Varying solvent polarity (e.g., THF vs. MeOH) or temperature (-20°C to 25°C) modulates diastereoselectivity (dr up to 4:1). Confirm stereochemistry via X-ray crystallography or NOESY .

Q. What strategies enable oxidative ring-opening of this compound to synthesize substituted pyridines?

  • Method : Treat 5-substituted derivatives with CuBr₂/PhIO₂ , inducing cyclopropane cleavage via radical intermediates. Electron-donating substituents (e.g., -OMe) accelerate ring-opening .
  • Analysis : Track regioselectivity using ¹H NMR and HRMS. Competing pathways (e.g., β-hydride elimination) can be suppressed by adding radical scavengers like TEMPO .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Perform DFT calculations to map transition states for cyclopropanation or reduction, identifying steric/electronic bottlenecks .
  • Use docking studies to predict interactions with biological targets (e.g., enzymes in ). Prioritize substituents that improve binding affinity .
    • Validation : Synthesize top candidates and assay in vitro (e.g., enzyme inhibition) .

Q. How do conflicting reports on copper-mediated synthesis conditions impact reproducibility, and how can researchers address this?

  • Analysis : and report divergent CuBr vs. CuBr₂/PhIO₂ systems. Variability may arise from substrate-specific copper oxidation states or O₂ availability.
  • Resolution :

  • Systematically screen copper sources, ligands, and oxidants.
  • Characterize intermediates via in situ IR or EPR spectroscopy to identify active species .

Key Notes

  • Avoid commercial suppliers (e.g., Enamine Ltd. in ) for synthesis protocols.
  • For biological studies, cross-reference bioactivity data from PubChem ( ) with independent assays.
  • Contradictions in NMR data (e.g., vs. 9) may reflect solvent or instrumentation differences; always report experimental conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.